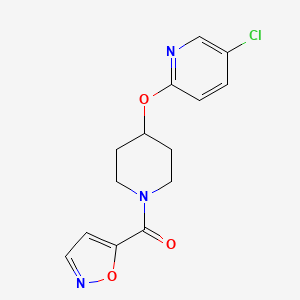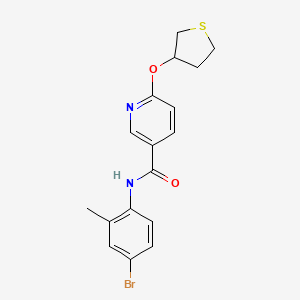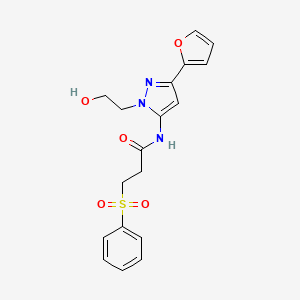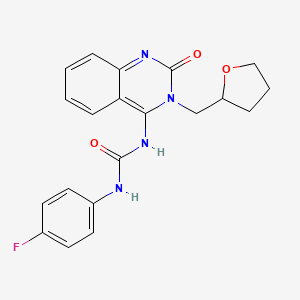
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridine moiety, a piperidine ring, and an isoxazole group, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine under reflux conditions to form the (5-chloropyridin-2-yl)oxy)piperidine derivative. This step may involve catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
-
Introduction of the Isoxazole Group: : The final step involves the reaction of the (5-chloropyridin-2-yl)oxy)piperidine derivative with an isoxazole precursor. This can be achieved through a cyclization reaction using reagents like hydroxylamine and acetic anhydride under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Catalyst Recycling: Implementing methods to recover and reuse catalysts, reducing overall production costs.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The chloropyridine moiety allows for various substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethylformamide, acetonitrile, ethanol.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the isoxazole ring.
Substitution Products: Various substituted derivatives of the chloropyridine moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(5-Chloropyridin-2-yl)oxy)piperidine
- **Isoxazole derivatives
- **Piperidine-based compounds
Uniqueness
Compared to similar compounds, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone stands out due to its combined structural features. The presence of both the chloropyridine and isoxazole groups provides unique reactivity and binding properties, making it a versatile compound for various applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications
Propriétés
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVQZXVSXGJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3004694.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3004695.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)


![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)
![N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3004708.png)
![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)
![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
